REACTION_CXSMILES
|
[CH3:1][C:2]1[S:14][C:5]2[C:6](=O)[C:7]3[S:8][C:9]([CH3:12])=[CH:10][C:11]=3[C:4]=2[CH:3]=1.C(O)COCCO.O.NN.[OH-].[K+]>O>[CH3:12][C:9]1[S:8][C:7]2[CH2:6][C:5]3[S:14][C:2]([CH3:1])=[CH:3][C:4]=3[C:11]=2[CH:10]=1 |f:2.3,4.5|
|
Name
|
2,5-dimethyl-7H-thieno[3′,2′:3,4]cyclopenta[1,2-b]thiophen-7-one
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
CC1=CC2=C(C(C=3SC(=CC32)C)=O)S1
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
C(COCCO)O
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
at stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Then the mixture was intensively refluxed in 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to r.t.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was carefully heated
|
Type
|
CUSTOM
|
Details
|
to bubble
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
it was cooled to 70-80° C.
|
Type
|
ADDITION
|
Details
|
poured into 3 L water
|
Type
|
CUSTOM
|
Details
|
The precipitate was decanted
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed 7 times with 200-300 mL of water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
CC1=CC2=C(CC=3SC(=CC32)C)S1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |